molecular formula C18H21NO4S B4602458 ETHYL 4-METHYL-3-[(3-METHYLPHENYL)METHANESULFONAMIDO]BENZOATE

ETHYL 4-METHYL-3-[(3-METHYLPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4602458
M. Wt: 347.4 g/mol
InChI Key: RPDPMWKMPBCTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes a benzoate ester linked to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate typically involves the esterification of 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its sulfonamide group is of particular interest due to its potential antibacterial properties .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its ester group makes it useful in the formulation of polymers and resins .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate is unique due to the combination of its ester and sulfonamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 4-methyl-3-[(3-methylphenyl)methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-23-18(20)16-9-8-14(3)17(11-16)19-24(21,22)12-15-7-5-6-13(2)10-15/h5-11,19H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDPMWKMPBCTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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